![molecular formula C16H23NO6 B2525061 Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate CAS No. 162045-32-1](/img/structure/B2525061.png)
Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate
Overview
Description
“Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate” is a compound with the molecular formula C16H23NO6 . It is a solid substance and has a molecular weight of 325.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO6/c1-16(2,3)23-15(20)17-8-5-9-22-11-6-7-12(13(18)10-11)14(19)21-4/h6-7,10,18H,5,8-9H2,1-4H3,(H,17,20) .Physical And Chemical Properties Analysis
This compound is a solid . The molecular weight of the compound is 325.36 .Scientific Research Applications
Drug Delivery Systems
Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate exhibits potential as a building block for drug delivery systems. Its hydroxybenzoate moiety can be modified to encapsulate therapeutic agents, allowing targeted delivery to specific tissues or cells. Researchers are exploring its use in micelles, liposomes, and nanoparticles for controlled drug release .
Prodrug Design
The tert-butoxycarbonyl (Boc) protecting group in this compound suggests its application in prodrug design. By attaching a Boc group to an active drug, it becomes inactive until enzymatic or chemical cleavage occurs in vivo. Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate could serve as a prodrug precursor, enhancing drug stability and bioavailability .
Peptide Synthesis
The amino group in the propoxy side chain makes this compound useful in peptide synthesis. Researchers can incorporate it as a protected amino acid building block, facilitating peptide bond formation. The Boc group ensures selective deprotection during solid-phase peptide synthesis .
Polymer Chemistry
Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate can participate in polymerization reactions. Its hydroxybenzoate functionality allows covalent attachment to polymer chains, potentially influencing material properties such as solubility, biodegradability, and drug release kinetics .
Photocleavable Protecting Groups
The Boc group in this compound can be photochemically removed, making it valuable in photolabile protecting groups. Researchers use such groups to control the release of functional moieties in a light-dependent manner. Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate could find applications in photoresponsive materials .
Bioorthogonal Chemistry
The amino group’s reactivity allows for bioorthogonal reactions. Researchers can selectively label proteins or biomolecules using this compound as a precursor. Its compatibility with biological systems makes it a valuable tool for studying cellular processes .
Safety and Hazards
properties
IUPAC Name |
methyl 2-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-8-5-9-22-11-6-7-12(13(18)10-11)14(19)21-4/h6-7,10,18H,5,8-9H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUQTFSCJLSSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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